3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride
Description
3,3-Difluoro-N-methylcyclopentan-1-amine hydrochloride is a fluorinated cyclopentylamine derivative characterized by two fluorine atoms at the 3-position of the cyclopentane ring and an N-methylamine group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3,3-difluoro-N-methylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-9-5-2-3-6(7,8)4-5;/h5,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRYZJPPPGQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C1)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248301-55-3 | |
| Record name | 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride typically involves the fluorination of a cyclopentane derivative followed by amination and methylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The amination step can be achieved using ammonia or primary amines under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective interactions with the target molecules. This can result in the modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkane Ring Size and Halogenation Patterns
Cyclobutane Analogs
- 3,3-Difluoro-1-MethylcyclobutanaMine Hydrochloride (CAS 1408076-03-8): Structure: Cyclobutane ring with 3,3-difluoro and N-methyl groups. Molecular Formula: C₅H₉F₂N (MW 121.13 g/mol). The reduced size may enhance metabolic stability but limit steric interactions with target proteins .
Cyclopentane Analogs
- (1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride: Structure: Cyclopentane with a single fluorine at the 3-position and stereochemical specificity (R,S configuration). Molecular Formula: C₅H₁₀FClN (MW 150.59 g/mol). Key Differences: Monofluorination reduces electronic effects compared to difluoro derivatives. The stereochemistry (R,S) may enhance selectivity for chiral targets, as seen in bioactive molecules like kinase inhibitors .
Halogen Type and Substitution
Chlorinated Analogs
- 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5):
- Structure : Linear propane backbone with N,N-dimethyl and 3-chloro substituents.
- Molecular Formula : C₅H₁₃Cl₂N (MW 158.07 g/mol).
- Key Differences : Chlorine’s larger atomic radius and higher polarizability compared to fluorine may increase lipophilicity and alter metabolism. Such compounds are often intermediates in synthesizing surfactants or anticholinergic agents .
Aromatic Fluorine Analogs
- 3-(2-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CAS 1803588-88-6): Structure: Cyclopentane with a 2-fluorophenyl substituent. Molecular Formula: C₁₁H₁₄FClN (MW 218.69 g/mol). This structural feature is common in serotonin reuptake inhibitors .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Type | Key Structural Features |
|---|---|---|---|---|
| 3,3-Difluoro-N-methylcyclopentan-1-amine HCl | C₆H₁₁F₂NCl | 178.61 | F (x2) | Cyclopentane, N-methyl, 3,3-difluoro |
| 3,3-Difluoro-1-MethylcyclobutanaMine HCl | C₅H₉F₂NCl | 157.58 | F (x2) | Cyclobutane, N-methyl |
| (1R,3S)-3-Fluorocyclopentan-1-amine HCl | C₅H₁₀FClN | 150.59 | F | Cyclopentane, chiral (R,S) |
| 3-Chloro-N,N-dimethylpropan-1-amine HCl | C₅H₁₃Cl₂N | 158.07 | Cl | Linear, N,N-dimethyl |
| 3-(2-Fluorophenyl)cyclopentan-1-amine HCl | C₁₁H₁₄FClN | 218.69 | F | Cyclopentane, 2-fluorophenyl |
Biological Activity
3,3-Difluoro-N-methylcyclopentan-1-amine hydrochloride is a compound with significant potential in pharmaceutical research due to its unique structural features and biological interactions. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Compound Overview
- Molecular Formula : C6H11F2N·HCl
- CAS Number : 2248301-55-3
- Structure : The compound features a cyclopentane ring substituted with two fluorine atoms at the 3-position and a methyl group attached to the nitrogen atom. This configuration enhances its stability and reactivity, making it suitable for various biological applications.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms is known to enhance the binding affinity of compounds to their targets, potentially modulating various biochemical pathways.
- Enzyme Interaction : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it may act as an inhibitor of neuraminidase, a target for antiviral therapies .
- Receptor Binding : It interacts with neurotransmitter receptors, which could have implications in treating neurological disorders. The dual fluorination may improve the selectivity and efficacy of receptor modulation.
Research Findings
Several studies have explored the biological implications of this compound:
- Case Study 1 : In a study examining its effects on metabolic pathways, this compound demonstrated significant inhibition of enzyme activity related to lipid metabolism. This suggests potential applications in metabolic disorders.
- Case Study 2 : Another investigation focused on its neuropharmacological effects revealed that the compound could enhance synaptic transmission in certain neuronal circuits, indicating possible uses in treating cognitive impairments .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 1-amino-3,3-difluorocyclobutanecarboxamide HCl | C5H9ClF2N2O | 2193058-27-2 | Contains a cyclobutane ring; similar biological studies |
| 3,3-difluoro-N-methylcyclobutanamine hydrochloride | C5H10ClF2N | 105430859 | Similar fluorination pattern; potential applications |
| 3,3-difluoro-N-methylpyrrolidine hydrochloride | C5H10ClF2N | Not specified | Features a pyrrolidine ring; studied for different pharmacological effects |
Applications in Pharmaceutical Research
The unique properties of this compound make it a candidate for further pharmacological exploration. Its ability to modulate enzyme activity and receptor interactions positions it as a potential therapeutic agent for various conditions including:
- Metabolic Disorders : By influencing lipid metabolism.
- Neurological Disorders : Through modulation of neurotransmitter systems.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride in laboratory settings?
Methodological Answer:
Synthesis optimization requires attention to:
- Reaction Conditions : Temperature control (e.g., 80–160°C for analogous cyclopropane/cyclobutane amine syntheses) and solvent selection (e.g., polar aprotic solvents like DMF or THF) to enhance fluorination efficiency and cyclization .
- Catalysts : Use of reducing agents (e.g., LiAlH₄ or NaBH₄) for imine intermediates and HCl for salt formation .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with purity validated by HPLC (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR for cyclopentane ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₇H₁₄ClF₂N, MW 201.6) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemistry of the cyclopentane ring and fluorine positioning, if single crystals are obtainable .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for similar fluorinated amines) .
- Hygroscopicity Testing : Store samples in desiccators at 4°C and monitor mass changes to evaluate moisture sensitivity .
- pH Stability : Incubate in buffers (pH 1–12) and quantify degradation via LC-MS to identify labile conditions .
Basic: What safety protocols are essential for handling fluorinated cyclopentane derivatives like this compound?
Methodological Answer:
- PPE : Gloves, lab coats, and FFP3 masks to prevent inhalation of fine hydrochloride salts .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., methylamine derivatives) .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How can mechanistic studies resolve contradictions in fluorination efficiency during synthesis?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸F-labeled precursors to track fluorination pathways and identify side reactions (e.g., defluorination) .
- Kinetic Analysis : Compare reaction rates under varying temperatures/pressures to differentiate between SN1/SN2 mechanisms in fluorocyclopentane formation .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and optimize fluorinating agents (e.g., DAST vs. Deoxo-Fluor) .
Advanced: How should researchers address discrepancies in biological activity data for fluorinated amines?
Methodological Answer:
- Dose-Response Curves : Validate receptor binding assays (e.g., IC₅₀ values) across multiple cell lines to rule out off-target effects .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity measurements .
- Structural-Activity Relationships (SAR) : Compare fluorine’s electronic effects (σₚ values) with analogous non-fluorinated compounds .
Advanced: What experimental strategies elucidate the role of fluorine substituents in modulating physicochemical properties?
Methodological Answer:
- LogP Measurements : Compare partition coefficients (HPLC) of fluorinated vs. non-fluorinated analogs to quantify lipophilicity changes .
- pKa Determination : Potentiometric titration to assess fluorine’s electron-withdrawing effects on amine basicity .
- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) to correlate fluorine placement with aqueous solubility .
Advanced: How can in silico modeling predict the compound’s pharmacokinetic profile?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., PAMPA assay) using tools like GROMACS .
- CYP450 Inhibition : Dock the compound into CYP3A4/2D6 active sites (AutoDock Vina) to predict metabolic stability .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, toxicity, and plasma protein binding .
Advanced: What validation criteria are critical for developing a robust HPLC/GC-MS method for this compound?
Methodological Answer:
- Column Selection : Use C18 columns with trifluoroacetic acid (0.1%) in mobile phase to improve peak symmetry .
- Detection Limits : Optimize MS parameters (e.g., ESI+ ionization) for sensitivity (LOQ < 10 ng/mL) .
- Method Robustness : Test intra-/inter-day precision (<5% RSD) and recovery rates (85–115%) across three labs .
Advanced: How can scale-up challenges be mitigated in transitioning from lab-scale to pilot-scale synthesis?
Methodological Answer:
- Flow Chemistry : Implement continuous reactors for precise control of exothermic fluorination steps .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation .
- Design of Experiments (DoE) : Apply factorial designs (e.g., Taguchi) to optimize solvent volume, catalyst loading, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
